- Synthesis of Benzimidazoles via Domino Intra and Intermolecular C-N Cross-Coupling ReactionChemistrySelect, 2018, 3(42), 11744-11748,
Cas no 934-32-7 (1H-1,3-benzodiazol-2-amine)

1H-1,3-benzodiazol-2-amine structure
상품 이름:1H-1,3-benzodiazol-2-amine
1H-1,3-benzodiazol-2-amine 화학적 및 물리적 성질
이름 및 식별자
-
- 1H-Benzo[d]imidazol-2-amine
- 1H-benzimidazol-2-amine
- benzimidazol-2-ylamine
- 2-aminobenzimidazde
- 2-Aminobenzimidazole
- 2-amino-1H-benzimidazole
- 2-amino-benzimidazol
- 2-amino-benzimidazole
- 2-BENZIMIDAZOLAMINE
- 2-BENZIMIDAZOLYLAMINE
- 2-Iminobenzimidazoline
- AMINO-2-BENZIMIDAZOLE
- benzimidazole-amine
- BenziMidazoloniMide
- usafek-4037
- Benzimidazole, 2-amino-
- 2-Amino benzimidazole
- 1H-1,3-benzodiazol-2-amine
- Caswell No. 033AA
- aminobenzimidazole
- 1H-benzimidazol-2-ylamine
- 1H-Benzoimidazol-2-ylamine
- JWYUFVNJZUSCSM-UHFFFAOYSA-N
- Benzimidazole, 2-amino- (6CI, 7CI, 8CI)
- 1H-Benzo[d]imidazole-2-amine
- 2-AB
- 2-Aminobenzoimidazole
- A 0850
- NSC 27793
- NSC 7628
- CCRIS 4354
- Oprea1_243328
- AX7
- 2-ammobenzimidazole
- UNII-E65DE7521V
- Q27103356
- DB-346953
- NSC-7628
- NCGC00091178-01
- benzimidazole amine
- SY032901
- 162938-41-2
- CS-D1373
- EN300-18977
- Imidazole C-2 deriv. 3
- 2fx6
- AI3-60094
- 934-32-7
- SCHEMBL3350089
- W10172
- SRCA-00001
- InChI=1/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10
- DTXSID1024465
- EINECS 213-280-6
- EU-0067838
- MFCD00005596
- HY-Y0410
- Tox21_201949
- SCHEMBL2475507
- BRN 0116525
- AKOS000104081
- CAS-934-32-7
- STL283126
- 2-Iminobenzimidazoline SRIRAMCHEM-aminobenzimidazole
- Z104378302
- YSWG454
- TS-01718
- DTXCID004465
- 5-25-10-00372 (Beilstein Handbook Reference)
- 2-Aminobenzimidazole, 97%
- F0266-1828
- STR00452
- BDBM7960
- AMINOBENZIMIDAZOLE, 2-
- 1H-benz[d]imidazole-2-amine
- WLN: T56 BM DNJ CZ
- 2-aminobenzimidazol
- 2fpz
- 1H-benzoimidazol-2-amine
- USAF EK-4037
- E65DE7521V
- BIDD:GT0837
- CHEMBL305513
- 2-Aminobenzimidazole, PESTANAL(R), analytical standard
- HMS1741L08
- NS00010870
- JMC524454 Compound 5
- AQ-738/40188880
- NCGC00257027-01
- Carbendazim metabolite
- 2H-Benzimidazol-2-imine,1,3-dihydro-(9CI)
- A0850
- Tox21_303120
- NCGC00091178-02
- NCGC00259498-01
- 1H-1,3-benzimidazol-2-amine
- NSC-27793
- SB75578
- MLS001074865
- SCHEMBL9098
- NSC7628
- AC-15858
- NSC27793
- Q-101103
- SMR000019082
- BBL033933
- CHEBI:27822
- 1,3-dihydro-benzoimidazol-2-ylidene amine
- 2-AB (2-Amine-1H-benzimidazole)
- HMS2865C12
-
- MDL: MFCD00005596
- 인치: 1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10)
- InChIKey: JWYUFVNJZUSCSM-UHFFFAOYSA-N
- 미소: N1C2C(=CC=CC=2)NC=1N
- BRN: 0116525
계산된 속성
- 정밀분자량: 133.06400
- 동위원소 질량: 133.064
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 2
- 중원자 수량: 10
- 회전 가능한 화학 키 수량: 0
- 복잡도: 126
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.9
- 토폴로지 분자 극성 표면적: 54.7
- 상호 변형 이기종 수량: 2
- 표면전하: 0
실험적 성질
- 색과 성상: Powder
- 밀도: 1.1873 (rough estimate)
- 융해점: 226-230 °C (lit.)
- 비등점: 235.67°C (rough estimate)
- 플래시 포인트: 204.6 °C
- 굴절률: 1.5341 (estimate)
- 용해도: <1g/l slightly soluble
- 수용성: Soluble in water (Slightly).
- PSA: 54.70000
- LogP: 1.72630
- 민감성: 빛에 민감하다
- 용해성: 물과 아세톤에 용해되고 에틸에테르와 벤젠에 미용해된다.
1H-1,3-benzodiazol-2-amine 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H302,H315,H317,H319,H335
- 경고성 성명: P261,P280,P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 22-36/37/38-43
- 보안 지침: S26-S36/37/39-S22
- RTECS 번호:DD5775000
-
위험물 표지:
- 저장 조건:Store at room temperature
- TSCA:Yes
- 위험 용어:R22; R36/37/38
1H-1,3-benzodiazol-2-amine 세관 데이터
- 세관 번호:29339990
- 세관 데이터:
중국 세관 번호:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
1H-1,3-benzodiazol-2-amine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 287581-25G |
2-Aminobenzimidazole, 98% |
934-32-7 | 98% | 25G |
¥ 516 | 2022-04-26 | |
Key Organics Ltd | TS-01718-10MG |
1H-Benzimidazol-2-amine |
934-32-7 | >97% | 10mg |
£63.00 | 2025-02-09 | |
Enamine | EN300-18977-0.1g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 93% | 0.1g |
$19.0 | 2023-09-18 | |
Enamine | EN300-18977-2.5g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 93% | 2.5g |
$27.0 | 2023-09-18 | |
Enamine | EN300-18977-5.0g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 93% | 5g |
$29.0 | 2023-05-03 | |
Life Chemicals | F0266-1828-5g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A74500-500g |
2-Iminobenzimidazoline |
934-32-7 | 98% | 500g |
¥728.0 | 2023-09-08 | |
BAI LING WEI Technology Co., Ltd. | 287581-100G |
2-Aminobenzimidazole, 98% |
934-32-7 | 98% | 100G |
¥ 1439 | 2022-04-26 | |
Fluorochem | 064965-10g |
1H-Benzimidazol-2-amine |
934-32-7 | 97% | 10g |
£12.00 | 2022-03-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A104845-5g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 97% | 5g |
¥29.90 | 2023-09-04 |
1H-1,3-benzodiazol-2-amine 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Triethylamine Catalysts: Cobalt chloride (CoCl2) Solvents: Dimethyl sulfoxide ; 1 h, rt
1.2 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline , Cobalt sulfate Solvents: Dimethyl sulfoxide ; 18 h, 120 °C
1.2 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline , Cobalt sulfate Solvents: Dimethyl sulfoxide ; 18 h, 120 °C
참조
합성회로 2
합성회로 3
합성회로 4
반응 조건
1.1 Solvents: Water
참조
- PH-Dependent alternative ring closure of monoacyl 2-aminobenzamidoximes. A new 2-aminobenzimidazole synthesisJournal of Chemical Research, 1988, (7),,
합성회로 5
반응 조건
1.1 Solvents: Isopropanol ; 5 min, rt; 1 h, 60 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 14
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 14
참조
- Efficient synthesis of 2-arylamino-2-imidazolines and 2-aminobenzimidazoles with aminoiminomethanesulfonic acid derivativesChinese Journal of Chemistry, 2011, 29(5), 1055-1058,
합성회로 6
반응 조건
1.1 Solvents: Methanol , Water ; 1 h, 50 °C
참조
- Cyanogen bromidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-12,
합성회로 7
합성회로 8
반응 조건
1.1 Solvents: Acetonitrile , Water ; 23 °C
참조
- Preparation of substituted benzimidazoles as modulators of Ras signaling, United States, , ,
합성회로 9
합성회로 10
반응 조건
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Toluene ; 20 h, 1 atm, 75 °C; 75 °C → rt
1.2 Reagents: Hydrochloric acid ; rt; 6 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Hydrochloric acid ; rt; 6 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
참조
- Sustainable Synthesis of Diverse Privileged Heterocycles by Palladium-Catalyzed Aerobic Oxidative Isocyanide InsertionAngewandte Chemie, 2012, 51(52), 13058-13061,
합성회로 11
반응 조건
1.1 Reagents: Sodium acetate Catalysts: Copper sulfate Solvents: Dimethyl sulfoxide ; 1 h, rt
1.2 4 h, rt
1.3 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Copper sulfate ; 18 h, 120 °C
1.2 4 h, rt
1.3 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Copper sulfate ; 18 h, 120 °C
참조
- Copper-promoted one-pot approach: synthesis of benzimidazolesMolecules, 2020, 25(8),,
합성회로 12
반응 조건
1.1 Reagents: Cesium carbonate Solvents: Water ; 10 min, 50 °C
참조
- Method for synthesizing benzimidazole compounds by using benzamidine compound in water phase by microwave method, China, , ,
합성회로 13
반응 조건
1.1 Catalysts: Tetraethoxysilane (post-treated with Chlorosulfuric acid) Solvents: Ethanol ; 18 min, rt
참조
- Application of sulfonic acid fabricated cobalt ferrite nanoparticles as effective magnetic nanocatalyst for green and facile synthesis of benzimidazolesApplied Catalysis, 2021, 612,,
합성회로 14
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
참조
- An improved synthesis, characterization and bioevalution of Schiff base containing benzimidazole moiety catalyzed by methane sulfonic acidPharma Chemica, 2017, 9(13), 137-140,
합성회로 15
반응 조건
1.1 Solvents: Ethanol , Water ; 1 h, 70 °C
1.2 Reagents: Ammonium hydroxide ; pH 7, rt
1.2 Reagents: Ammonium hydroxide ; pH 7, rt
참조
- Synthesis and antiparasitic activity of 1H-benzimidazole derivativesBioorganic & Medicinal Chemistry Letters, 2002, 12(16), 2221-2224,
합성회로 16
반응 조건
1.1 Reagents: p-Toluenesulfonic acid , N-Bromosuccinimide Solvents: Acetonitrile , Water ; rt; 5 min, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 20 min, rt
1.3 0.5 h, 50 °C
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 20 min, rt
1.3 0.5 h, 50 °C
참조
- A new NBS/oxone promoted one pot cascade synthesis of 2-aminobenzimidazoles/2-aminobenzoxazoles: a facile approachNew Journal of Chemistry, 2016, 40(9), 8093-8099,
합성회로 17
반응 조건
1.1 Solvents: Water ; rt → 65 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9, 65 °C; 65 °C → 15 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9, 65 °C; 65 °C → 15 °C
참조
- Heteroaromatic compounds and their preparation and use in organic electronic devices and the devices, World Intellectual Property Organization, , ,
합성회로 18
반응 조건
1.1 Solvents: Methanol , Water ; rt; overnight, 60 °C; 60 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
참조
- Preparation of the benzimidazole compound and their application for the preventing and treating FAK-related diseases, China, , ,
합성회로 19
반응 조건
1.1 Catalysts: Cupric acetate Solvents: Tetrahydrofuran ; 3 h, rt
참조
- A Novel One-pot Protocol for the Cu-Catalyzed Synthesis of Nine 2-Aminobenzimidazole Derivatives from o-Phenylenediamine and TrichloroacetonitrileLetters in Organic Chemistry, 2019, 16(2), 99-103,
합성회로 20
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water
참조
- Process for the preparation of 2-aminobenzimidazole, European Patent Organization, , ,
1H-1,3-benzodiazol-2-amine Raw materials
- Tert-BUTYL ISOCYANIDE
- Formamide
- 1H-Benzimidazole,2-azido-
- aminoformonitrile
- Guanidine
- 2-Iodoaniline
- Carbendazim
- Benzimidohydrazide
- Aminoiminomethanesulfonic Acid
- Benzenecarboximidamide, 2-amino-N-(benzoyloxy)-
1H-1,3-benzodiazol-2-amine Preparation Products
1H-1,3-benzodiazol-2-amine 관련 문헌
-
Shah Imtiaz,Jahangir Ahmad war,Syqa Banoo,Sarfaraz khan RSC Adv. 2021 11 11083
-
Saradindu Debnath,Syaleena Parveen,Priyankar Pradhan,Ipsita Das,Tapas Das New J. Chem. 2022 46 10504
-
Junhua Liu,Min Lei,Lihong Hu Green Chem. 2012 14 840
-
Yunjie Zhao,Mohammad H. Pourgholami,David L. Morris,J. Grant Collins,Anthony I. Day Org. Biomol. Chem. 2010 8 3328
-
Alexander V. Astakhov,Andrey Yu. Chernenko,Vadim V. Kutyrev,Gleb S. Ranny,Mikhail E. Minyaev,Victor M. Chernyshev,Valentine P. Ananikov Inorg. Chem. Front. 2023 10 218
934-32-7 (1H-1,3-benzodiazol-2-amine) 관련 제품
- 1171231-77-8(1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea)
- 1805361-03-8(6-Chloro-3-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine)
- 2034355-79-6(3-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methylbenzene-1-sulfonamide)
- 1235619-94-9(2-(cyclopentylsulfanyl)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole)
- 2171496-10-7(2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylazetidin-3-yl}oxy)acetic acid)
- 2228696-23-7(3,3,3-trifluoro-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-1-amine)
- 1261866-04-9(Methyl 3-chloro-6-(2-(trifluoromethoxy)phenyl)picolinate)
- 2172210-38-5(tert-butyl 2-(fluorosulfonyl)methyl-7-azabicyclo2.2.1heptane-7-carboxylate)
- 1049418-50-9(N'-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide)
- 877811-60-4(butyl 2-{(4-oxo-3,4-dihydroquinazolin-2-yl)methylsulfanyl}acetate)
추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:934-32-7)2-Aminobenzimidazole

순결:98%
재다:Company Customization
가격 ($):문의
Amadis Chemical Company Limited
(CAS:934-32-7)1H-1,3-benzodiazol-2-amine

순결:99%
재다:1kg
가격 ($):247